1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Methoxymethylation: The thiadiazole intermediate is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Piperazine Derivatization: The final step involves the reaction of the methoxymethylated thiadiazole with 2-methoxyphenylpiperazine under reflux conditions in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine: Similar structure but lacks the methoxy group on the phenyl ring.
1-[3-(methyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine: Similar structure but lacks the methoxymethyl group on the thiadiazole ring.
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(4-methoxyphenyl)piperazine: Similar structure but has the methoxy group at a different position on the phenyl ring.
Uniqueness
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(methoxymethyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-11-14-16-15(22-17-14)19-9-7-18(8-10-19)12-5-3-4-6-13(12)21-2/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVKYQOBYPJNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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